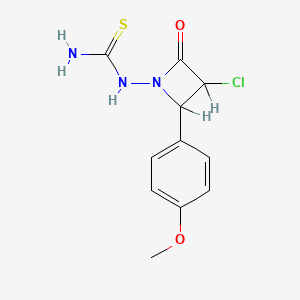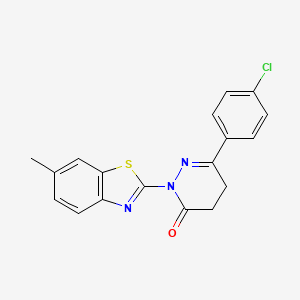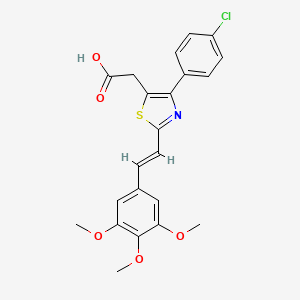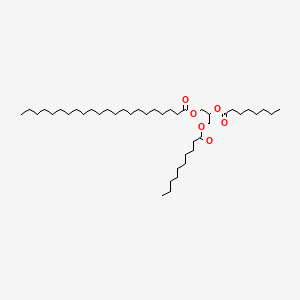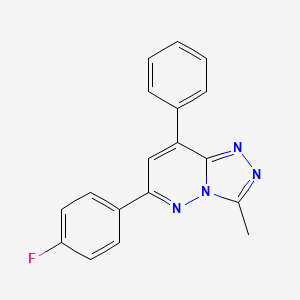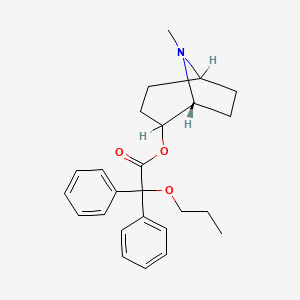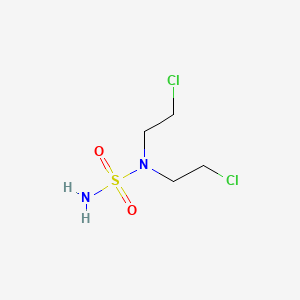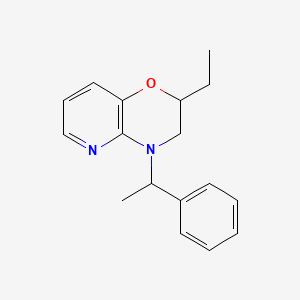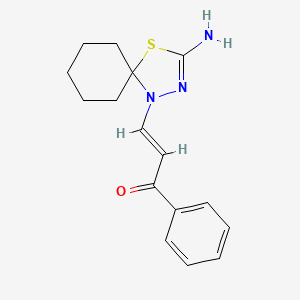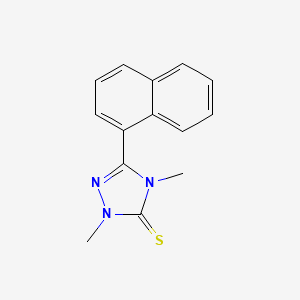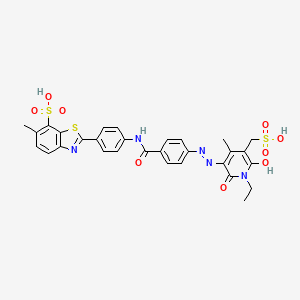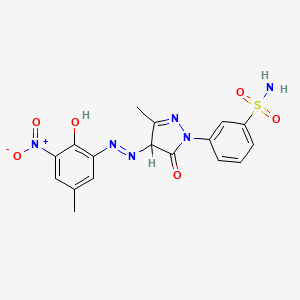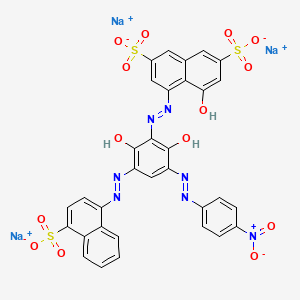![molecular formula C23H24O7S B12729032 (5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one CAS No. 118356-06-2](/img/structure/B12729032.png)
(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one” is a complex organic molecule featuring multiple functional groups, including an ethylsulfanyl group, hydroxy and methoxy substituents on a phenyl ring, and a fused benzofurobenzodioxole core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound would likely involve multiple steps, including:
Formation of the benzofurobenzodioxole core: This could be achieved through a series of cyclization reactions starting from simpler aromatic precursors.
Introduction of the ethylsulfanyl group: This might involve a nucleophilic substitution reaction where an ethylthiol group is introduced to a suitable precursor.
Functionalization of the phenyl ring: The hydroxy and methoxy groups could be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production would require optimization of these synthetic steps to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethylsulfanyl group could be oxidized to a sulfoxide or sulfone.
Reduction: The ketone group in the benzofurobenzodioxole core could be reduced to an alcohol.
Substitution: The methoxy groups could undergo nucleophilic substitution to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound could serve as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
The presence of multiple functional groups suggests potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
Compounds with similar structures have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The hydroxy and methoxy groups could participate in hydrogen bonding or hydrophobic interactions with the target.
Comparison with Similar Compounds
Similar Compounds
- (5S,5aR,8aR,9R)-5-methylsulfanyl-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
- (5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-7-one
Uniqueness
The specific arrangement of functional groups and the fused ring system make this compound unique. The ethylsulfanyl group, in particular, could impart distinct chemical and biological properties compared to similar compounds with different substituents.
Properties
CAS No. |
118356-06-2 |
|---|---|
Molecular Formula |
C23H24O7S |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C23H24O7S/c1-4-31-22-13-8-16-15(29-10-30-16)7-12(13)19(20-14(22)9-28-23(20)25)11-5-17(26-2)21(24)18(6-11)27-3/h5-8,14,19-20,22,24H,4,9-10H2,1-3H3/t14-,19+,20-,22+/m0/s1 |
InChI Key |
KIONOFSIPCNPKD-COWZOJLOSA-N |
Isomeric SMILES |
CCS[C@H]1[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC |
Canonical SMILES |
CCSC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


